molecular formula C8H4Br2ClFO B1447419 2',3'-Dibromo-4'-fluorophenacyl chloride CAS No. 1806355-41-8

2',3'-Dibromo-4'-fluorophenacyl chloride

Cat. No. B1447419
M. Wt: 330.37 g/mol
InChI Key: DLPHVUWSZIIWQY-UHFFFAOYSA-N
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Description

“2’,3’-Dibromo-4’-fluorophenacyl chloride” is a chemical compound with the empirical formula C8H5Br2FO . It is also known by the synonym "3-Bromo-4-fluorophenacyl bromide" . The molecular weight of this compound is 295.93 .


Molecular Structure Analysis

The linear formula of “2’,3’-Dibromo-4’-fluorophenacyl chloride” is C8H5Br2FO . The InChI string representation of the molecule is 1S/C8H5Br2FO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2 .


Physical And Chemical Properties Analysis

“2’,3’-Dibromo-4’-fluorophenacyl chloride” is a solid compound . It has a melting point of 48-52 °C . The predicted boiling point is 315.4±32.0 °C and the predicted density is 1.914±0.06 g/cm3 . The compound should be stored at a temperature of 2-8°C .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

2-chloro-1-(2,3-dibromo-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-7-4(6(13)3-11)1-2-5(12)8(7)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPHVUWSZIIWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CCl)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dibromo-4'-fluorophenacyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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